molecular formula C11H9ClN2 B8799765 5-Benzyl-2-chloropyrimidine

5-Benzyl-2-chloropyrimidine

Cat. No.: B8799765
M. Wt: 204.65 g/mol
InChI Key: LWKOTZUAHATCNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-2-chloropyrimidine is a useful research compound. Its molecular formula is C11H9ClN2 and its molecular weight is 204.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

5-Benzyl-2-chloropyrimidine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in treating a range of diseases due to their biological activities:

  • Antiviral Activity : It has been utilized in the design of novel integrase strand transfer inhibitors (INSTIs) for HIV treatment. A study demonstrated that compounds featuring a benzyl group on the 5-position exhibited low nanomolar inhibitory activity against HIV-1, with some variants showing dual target inhibition against reverse transcriptase as well .
  • Antimicrobial Properties : The compound and its derivatives are being explored for their antibacterial and antimalarial activities. Research indicates that structural modifications, particularly electron-withdrawing substitutions on the benzene ring, enhance these properties .
  • Anti-inflammatory Effects : Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including those related to this compound. Certain derivatives demonstrated significant inhibition of COX-2 activity, suggesting their utility in developing anti-inflammatory medications .

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block for constructing more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable in synthetic pathways:

  • Synthesis of Heterocycles : The compound is frequently employed in the synthesis of other pyrimidine derivatives and heterocyclic systems, which are crucial for developing new pharmaceuticals and agrochemicals .

Biological Studies

The structural characteristics of this compound allow it to be used in biological studies aimed at understanding enzyme inhibition and receptor interactions:

  • Enzyme Inhibition Studies : Due to its structural similarity to biologically active pyrimidine derivatives, it is used to study the inhibition mechanisms of specific enzymes and receptors, which can lead to insights into drug action and metabolism.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiviralLow nanomolar activity against HIV-1; dual target inhibition
AntibacterialEnhanced activity with specific substitutions on the benzene ring
Anti-inflammatorySignificant COX-2 inhibition; potential for new anti-inflammatory drugs

Case Study: Development of Antiviral Agents

A notable case study involved the design and synthesis of a new class of INSTIs based on the 3-hydroxypyrimidine core. The introduction of a benzyl moiety at the C5 position resulted in compounds that not only inhibited HIV integrase but also displayed favorable pharmacokinetic properties suitable for further development. This exemplifies how this compound derivatives can lead to effective antiviral therapies .

Properties

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

5-benzyl-2-chloropyrimidine

InChI

InChI=1S/C11H9ClN2/c12-11-13-7-10(8-14-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2

InChI Key

LWKOTZUAHATCNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(N=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.